

Technical Guide: Spectroscopic Data of 6-Iodoquinoxaline

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Compound of Interest

Compound Name: 6-Iodoquinoxaline

Cat. No.: B1346120

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-iodoquinoxaline**. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the characterization of this compound.

Synthesis of 6-Iodoquinoxaline

A documented method for the synthesis of **6-iodoquinoxaline** involves the reaction of 4-iodo-1,2-benzenediamine with a 40% aqueous solution of glyoxal.

Experimental Protocol

To a solution of 4-iodo-1,2-benzenediamine (0.46 g, 1.96 mmol) in a solvent mixture of ethanol (20 mL) and acetic acid (1 mL), a 40% aqueous solution of glyoxal (2.25 mL) is added. The reaction mixture is then heated to 100 °C and stirred for several hours. Upon completion, the mixture is cooled to room temperature and diluted with water. The crude product is extracted with ethyl acetate. Purification of the final compound, **6-iodoquinoxaline**, is achieved through silica gel column chromatography using a 1:1 (v/v) mixture of hexane and ethyl acetate as the eluent, yielding the product as a solid (0.323 g, 64% yield).

Spectroscopic Data

The following tables summarize the available spectroscopic data for **6-iodoquinoxaline** (CAS No. 50998-18-0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.77	dd	2.0, 8.8	H-2, H-3
8.46	d	2.0	H-5
7.96	dd	2.0, 8.8	H-7
7.75	d	8.8	H-8

Solvent: CDCl₃, Frequency: 400 MHz

Note: ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **6-iodoquinoxaline** are not readily available in the searched literature. The following sections are placeholders for when such data becomes accessible and are supplemented with general information about the expected spectral characteristics.

¹³C NMR Spectroscopy (Anticipated Data)

Data for ¹³C NMR of **6-iodoquinoxaline** is not currently available. However, based on the structure, one would expect to observe eight distinct signals in the aromatic region of the spectrum. The carbon atom attached to the iodine (C-6) would likely experience a significant upfield shift due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms would be influenced by the electron-withdrawing nature of the pyrazine ring and the substituent effect of the iodine atom.

Infrared (IR) Spectroscopy (Anticipated Data)

Specific IR data for **6-iodoquinoxaline** has not been found. A typical IR spectrum of a heteroaromatic compound like **6-iodoquinoxaline** would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=N

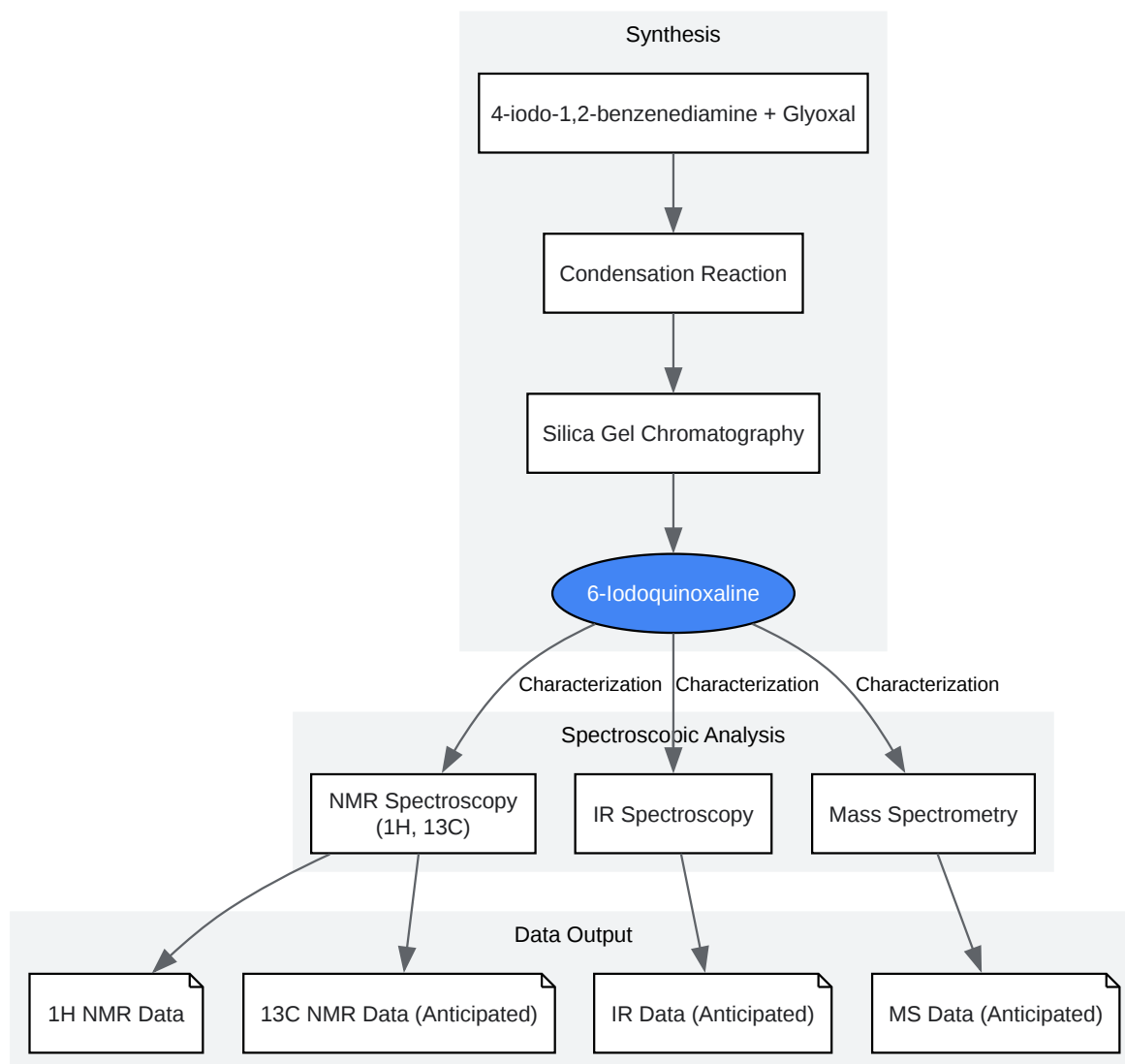
and C=C stretching vibrations of the quinoxaline ring system would likely be observed in the 1600-1450 cm⁻¹ region. The C-I stretching vibration would be expected at lower wavenumbers, typically in the fingerprint region.

Mass Spectrometry (MS) (Anticipated Data)

While a specific mass spectrum for **6-iodoquinoxaline** is not available, the molecular weight of the compound is 256.05 g/mol .^{[1][2][3]} In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256. A prominent peak at m/z 129 would correspond to the loss of the iodine atom. Fragmentation of the quinoxaline ring would also lead to other characteristic fragment ions.

Data Acquisition Workflow

The logical workflow for obtaining and analyzing the data presented in this guide is illustrated in the following diagram.



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Caption: Workflow from Synthesis to Spectroscopic Analysis of **6-Iodoquinoxaline**.

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References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 6-Iodoquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346120#spectroscopic-data-nmr-ir-ms-of-6-iodoquinoxaline]

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